2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol
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Overview
Description
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol is an organic compound characterized by its unique structure, which includes a chloro-substituted phenol and a nitrophenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for about 6 hours, and the product is obtained after the evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Scientific Research Applications
2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and phenol groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the methylene bridge and imine group.
2-Nitro-4-chlorophenol: Another similar compound with different substitution patterns.
Properties
CAS No. |
117215-81-3 |
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Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-chloro-4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-10(3-6-13(12)17)15-8-9-1-4-11(5-2-9)16(18)19/h1-8,17H |
InChI Key |
FTUMDSKPHKDQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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